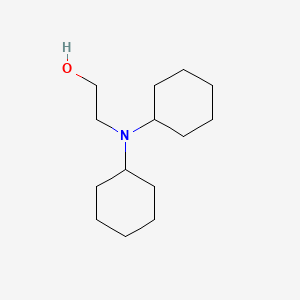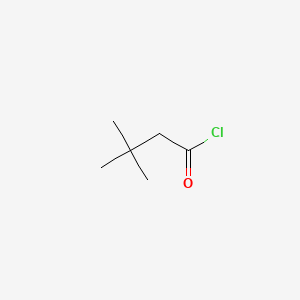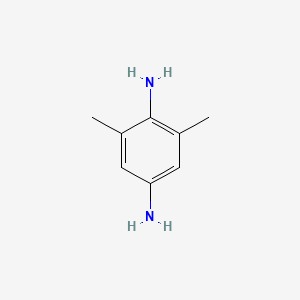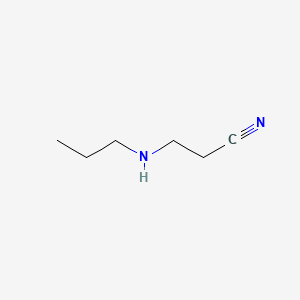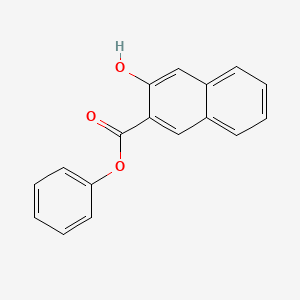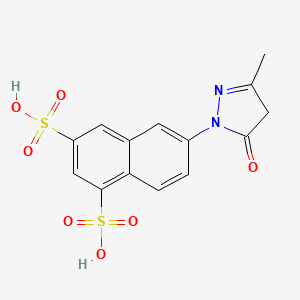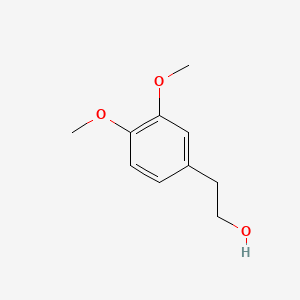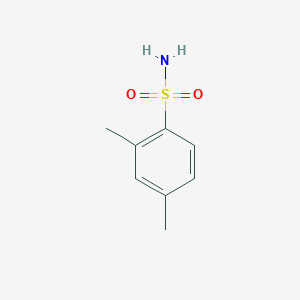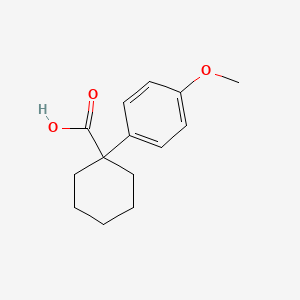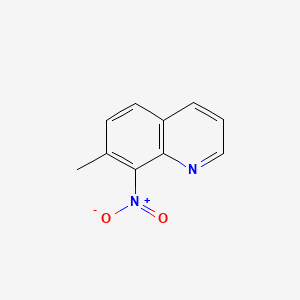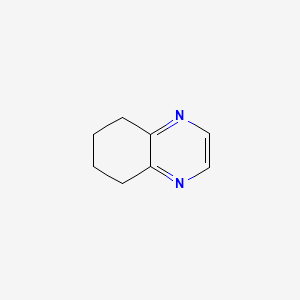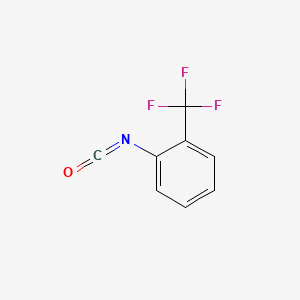
2-(三氟甲基)苯基异氰酸酯
描述
2-(Trifluoromethyl)phenyl isocyanate (TFMI) is an isocyanate compound that is used in various applications in the chemical and pharmaceutical industries. It is a versatile reagent with a wide range of synthetic and research applications. TFMI is a colorless, volatile liquid that is soluble in organic solvents and has a low vapor pressure. It is a versatile reagent with a wide range of synthetic and research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
科学研究应用
有机合成
“2-(三氟甲基)苯基异氰酸酯”是用于有机合成的关键原料 . 它作为生产更复杂有机化合物的中间体。该化合物中的三氟甲基赋予所得有机化合物独特的性质,例如提高稳定性和改变反应性。
医药
在制药行业,“2-(三氟甲基)苯基异氰酸酯”用作合成各种药物的中间体 . 该化合物形成脲衍生物的能力使其在生产某些药物中具有价值。
农用化学品
“2-(三氟甲基)苯基异氰酸酯”也用于农用化学品的生产 . 例如,它可以作为合成除草剂、杀虫剂和杀菌剂的中间体. 三氟甲基可以增强这些农用化学品的有效性。
染料领域
该化合物在染料行业中发挥作用 . 它可以用于合成染料和颜料,从而提高最终产品的颜色和稳定性。
化学传感器的生产
“2-(三氟甲基)苯基异氰酸酯”已用于合成荧光光致电子转移 (PET) 化学传感器 . 这些化学传感器用于各种科学研究应用,包括检测和测量某些化学物质。
阴离子传感器的合成
该化合物已用于合成 2-乙基-6-[(4-三氟甲基苯基氨基甲酰基)肼基]-苯并[de]异喹啉-1,3-二酮,一种基于酰胺脲的阴离子传感器 . 这种类型的传感器可用于环境监测和其他研究应用。
安全和危害
This chemical is considered hazardous. It is fatal if inhaled, harmful if swallowed, and can cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this chemical .
作用机制
Target of Action
2-(Trifluoromethyl)phenyl isocyanate is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields Like other isocyanates, it may react with compounds containing active hydrogen atoms, such as amines and alcohols .
Mode of Action
The mode of action of 2-(Trifluoromethyl)phenyl isocyanate involves its reaction with amines to form ureas . This is a characteristic reaction of isocyanates. The compound may also react with alcohols to form carbamates . The exact interaction with its targets and the resulting changes would depend on the specific amine or alcohol it reacts with.
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored under dry inert gas . This suggests that its bioavailability could be influenced by its stability in aqueous environments.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)phenyl isocyanate. For instance, the compound is sensitive to moisture and should be stored under dry inert gas . This suggests that its stability, and consequently its action and efficacy, could be influenced by the presence of moisture in its environment.
生化分析
Biochemical Properties
2-(Trifluoromethyl)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with amines to form ureas and with alcohols to form carbamates . These interactions are crucial in the synthesis of pharmaceuticals and other bioactive compounds. The compound’s ability to form stable derivatives makes it a valuable tool in biochemical research and drug development.
Cellular Effects
2-(Trifluoromethyl)phenyl isocyanate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause skin irritation and may lead to allergic reactions upon re-exposure . These effects highlight the compound’s potential impact on cellular health and its importance in toxicological studies.
Molecular Mechanism
The molecular mechanism of 2-(Trifluoromethyl)phenyl isocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. The compound’s ability to modify proteins and enzymes at the molecular level is a key aspect of its biochemical activity . Additionally, changes in gene expression may occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)phenyl isocyanate can change over time. The compound is sensitive to moisture and can hydrolyze in the presence of water . This hydrolysis can lead to the formation of degradation products, which may have different biochemical properties. Long-term studies have shown that the compound’s stability and reactivity can vary, impacting its effectiveness in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)phenyl isocyanate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse reactions. For instance, high doses can cause severe skin and eye irritation, respiratory issues, and other toxic effects . These dosage-dependent effects are crucial for determining safe and effective usage levels in research and pharmaceutical applications.
Metabolic Pathways
2-(Trifluoromethyl)phenyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized to form different derivatives, which may participate in further biochemical reactions . These metabolic processes can influence the compound’s activity and its overall impact on cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 2-(Trifluoromethyl)phenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its movement within biological systems.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)phenyl isocyanate is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various cellular environments.
属性
IUPAC Name |
1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWGTVZRRFPVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177393 | |
| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2285-12-3 | |
| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002285123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWK587J8BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unexpected rearrangement occurs during the synthesis of 2-(Trifluoromethyl)phenyl isocyanate, and what is the significance of this finding?
A1: During the synthesis of 2-(Trifluoromethyl)phenyl isocyanate, an unexpected rearrangement can occur, leading to the formation of N-trifluoromethylaminobenzoyl fluorides. [] This is significant because N-trifluoromethylaminobenzoyl fluorides represent a novel class of compounds that exhibit fungicidal properties. This finding highlights the potential for discovering new bioactive compounds through unexpected synthetic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




